![molecular formula C18H11NO5 B5771462 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione, also known as NPID, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as organic electronics, optoelectronics, and biomedical research. NPID is a yellow crystalline solid with a molecular weight of 337.28 g/mol and a melting point of 242-245°C.
Wirkmechanismus
The mechanism of action of 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione exerts its effects by interacting with specific enzymes and proteins in the body. In cancer cells, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis. In optoelectronic devices, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione acts as a sensitizer by absorbing light and transferring the energy to the electron acceptor.
Biochemical and Physiological Effects:
2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. However, further research is needed to fully understand the biochemical and physiological effects of 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione is its high yield in the synthesis process. However, the multistep process involved in the synthesis of 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione can be time-consuming and expensive. Another limitation of 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione is its low solubility in common organic solvents, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
Future research on 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione could focus on improving the yield and efficiency of the synthesis process. In the field of organic electronics, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione could be used as a building block for the synthesis of new organic semiconductors with improved properties. In the field of optoelectronics, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione could be further studied as a sensitizer for DSSCs. In the field of biomedical research, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione could be studied for its potential as an anticancer agent and for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione can be achieved through a multistep process involving the condensation of 2-acetyl-1H-indene-1,3(2H)-dione with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then dehydrated using polyphosphoric acid to yield 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In the field of organic electronics, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
In the field of optoelectronics, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been used as a sensitizer for dye-sensitized solar cells (DSSCs). DSSCs are a promising alternative to traditional silicon-based solar cells due to their low cost, flexibility, and ease of fabrication. 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has shown high efficiency as a sensitizer in DSSCs due to its strong absorption in the visible region of the electromagnetic spectrum.
In the field of biomedical research, 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been studied for its potential as an anticancer agent. 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. 2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-15(10-7-11-5-8-12(9-6-11)19(23)24)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWMYIFSPWDPCD-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

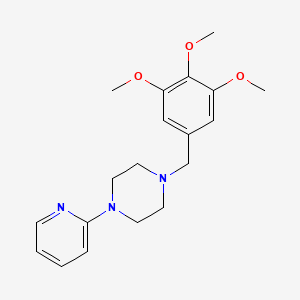
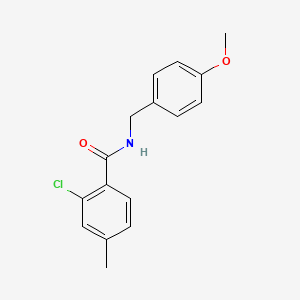
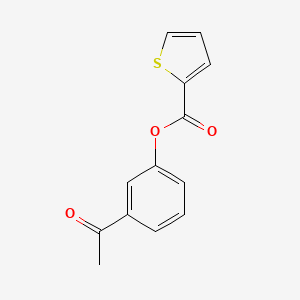
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
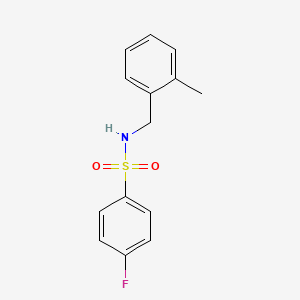
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
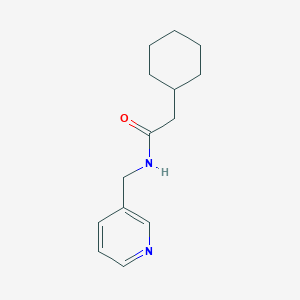
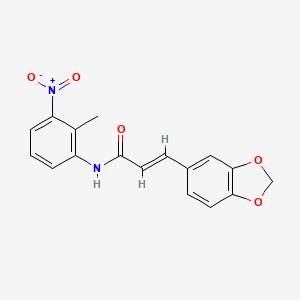
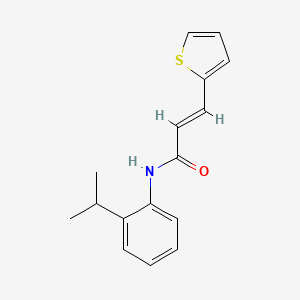
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)